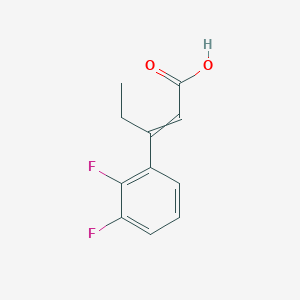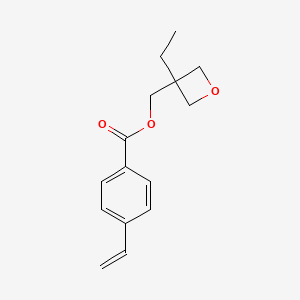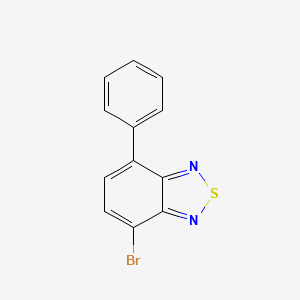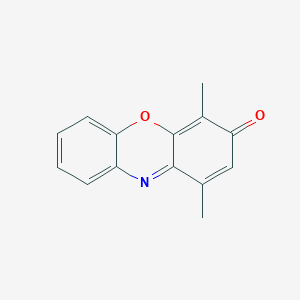
1,4-Dimethyl-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3H-phenoxazin-3-one is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as material science, organic electronics, and medicinal chemistry. Phenoxazine derivatives, including this compound, have garnered significant interest due to their unique structural properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3H-phenoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by oxidative cyclization. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions that may include acidic or basic catalysts.
Major Products
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3H-phenoxazin-3-one has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3H-phenoxazin-3-one involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular processes such as oxidative stress response, signal transduction, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one
- 3-Amino-1,4α-dihydro-4α,8-dimethyl-2H-phenoxazin-2-one
- 2-Aminophenoxazine-3-one
Uniqueness
1,4-Dimethyl-3H-phenoxazin-3-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
832733-83-2 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1,4-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO2/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
Clave InChI |
XEEGSQHQESIUSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
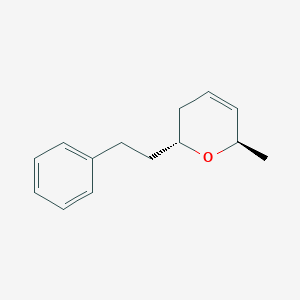

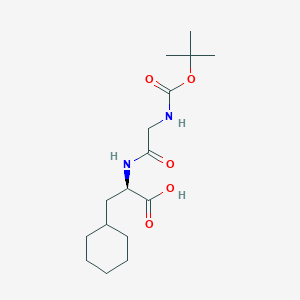
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
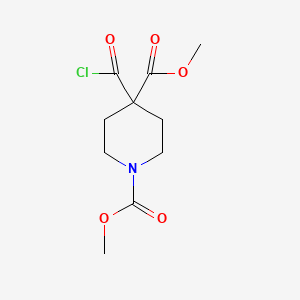
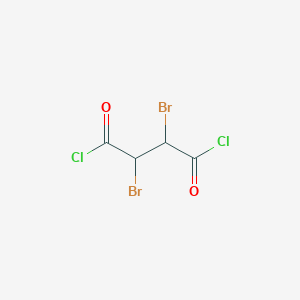
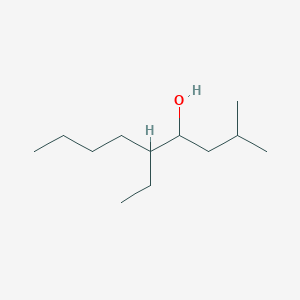
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
